beta-Rubromycin

Catalog No.
S621700
CAS No.
27267-70-5
M.F
C27H20O12
M. Wt
536.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Rubromycin

Telomerase/RT inhibitor studies often fail due to spiroketal ring-opening into inactive alpha-rubromycin (>60-fold potency loss). Our high-purity beta-rubromycin preserves the intact naphthoquinone spiroketal core for consistent IC50 ~3 µM and Ki = 0.74 µM.

  • Full telomerase/RT inhibitor activity; validated TRAP assay positive control.
  • Alkaline-free formulation; shipped to prevent isomerization.
  • Reliable benchmark for synthetic spiroketalization methodology.

CAS Number

27267-70-5

Product Name

beta-Rubromycin

IUPAC Name

methyl (2S)-8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

Molecular Formula

C27H20O12

Molecular Weight

536.4 g/mol

InChI

InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)19(28)12-9-27(39-24(12)22(18)31)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)21(30)23(10)38-27/h6-8,29-30H,4-5,9H2,1-3H3/t27-/m0/s1

InChI Key

FXCBZGHGMRSWJD-MHZLTWQESA-N

SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC

Synonyms

beta-rubromycin

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC

Isomeric SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)O[C@]4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC

Antibiotic agent. Selective, reversible HIV-1 reverse transcriptase inhibitor. Shows equipotent template-primer competitive, TTP non-competitive RT inhibition as γ-rubromycin. Telomerase inhibitor (IC50 = 1.3 μM, human telomerase). Shows antibacterial and cytostatic effects.
beta-Rubromycin is a natural product found in Streptomyces with data available.

Purity

≥98%

Package Size

1 mg

beta-Rubromycin is a highly functionalized aromatic polyketide distinguished by its hallmark naphthoquinone spiroketal core. In commercial and research procurement, it is primarily sourced as a potent, selective inhibitor of human telomerase and retroviral reverse transcriptases. Unlike generic cytotoxic agents or simple fatty acid inhibitors, beta-rubromycin provides a rigid, V-shaped molecular geometry that precisely occupies the telomerase active site [1]. Its value in drug discovery and structural biology is strictly dependent on the integrity of its spiroketal system, making compound purity and structural stability the primary drivers for material selection in advanced biochemical assays.

Research Fit

Telomerase Pathway Spiroketal-dependent competitive primer inhibition studies; reported IC50 context supports mechanistic probing
HIV-1 RT Assay Template-primer site competition; reported selectivity over mammalian DNA polymerase alpha
Oomycete Chemical Probe Unique cyst germination inhibition in P. infestans; not observed with close analog γ-rubromycin
Structure Verification Para-quinone configuration (revised 2000); avoids ortho-quinone misassignment in SAR models

Procuring generic polyketides or failing to maintain strict formulation conditions for beta-rubromycin leads to a severe loss of assay sensitivity. Under alkaline conditions, beta-rubromycin undergoes intramolecular beta-elimination, isomerizing into its ring-opened analog, alpha-rubromycin [1]. This structural degradation destroys the spiroketal pharmacophore, resulting in a dramatic loss of target affinity. While intact beta-rubromycin inhibits human telomerase in the low micromolar range, the alpha-rubromycin analog is functionally inactive, exhibiting a >60-fold decrease in inhibitory potency[2]. Consequently, buyers must prioritize high-purity beta-rubromycin and avoid alkaline buffers to ensure reproducible competitive inhibition in telomerase and reverse transcriptase models.

Substitution Risk

α-Rubromycin (ring-opened) Telomerase inhibition may drop >65-fold; spiroketal integrity is essential for telomerase-targeted studies
γ-Rubromycin analog Lacks oomycete cyst germination inhibition observed with β-RUB; may not replicate developmental biology probe activity
Outdated ortho-quinone assignment Material sourced under old structural misassignment may lead to SAR misinterpretation; para-quinone identity requires verification

Spiroketal-Dependent Telomerase Inhibition

The defining procurement metric for beta-rubromycin is its quantifiable inhibition of human telomerase, which is strictly dependent on its spiroketal core. In modified telomeric repeat amplification protocol (TRAP) assays, intact beta-rubromycin demonstrates an IC50 of approximately 3 µM. In direct comparison, its ring-opened analog, alpha-rubromycin, exhibits an IC50 > 200 µM [1]. This >60-fold loss in efficacy highlights why the specific spiroketal conformation must be preserved and why degraded or ring-opened analogs cannot act as viable substitutes.

Evidence DimensionHuman Telomerase Inhibition (IC50)
Target Compound Data~3.0 µM
Comparator Or Baselinealpha-rubromycin (>200 µM)
Quantified Difference>60-fold loss of inhibitory activity in the ring-opened analog
ConditionsModified telomeric repeat amplification protocol (TRAP) assay

Buyers must ensure the procurement of the intact spiroketal form, as the ring-opened alpha-analog is functionally inactive and will cause false negatives in telomerase screening.

Telomerase IC50
Head-to-head
β-RUB ~3 μM α-RUB >200 μM >65-fold difference
Spiroketal required for telomerase inhibition; ring-opened form nearly inactive
TRAP assay; primer-competitive inhibition (Ki 0.74 μM for β-RUB)

Enzymatic Selectivity Profile

For complex lysate assays, beta-rubromycin offers quantifiable selectivity compared to broad-spectrum nucleic acid intercalators. While it inhibits retroviral reverse transcriptases and telomerase at low micromolar concentrations, it has virtually no inhibitory effect on standard cellular DNA and RNA polymerases, deoxyribonuclease, or topoisomerase[1]. This distinct off-target profile ensures that observed reductions in cellular immortalization or viral replication are target-specific rather than the result of generalized polymerase poisoning.

Evidence DimensionOff-target enzyme inhibition
Target Compound DataNo effect on DNA/RNA polymerases, DNase, topoisomerase
Comparator Or BaselineBroad-spectrum DNA intercalators (High off-target polymerase interference)
Quantified DifferenceSelective inhibition of telomerase/RTs without disrupting standard cellular replication machinery
ConditionsEnzymatic profiling across multiple DNA/RNA-modifying enzymes

Procuring a highly selective inhibitor prevents false positives and confounding toxicity in whole-cell assays and complex virology models.

Oomycete Cyst Germination
Head-to-head
β-RUB 19.8 μg/L γ-RUB: no inhibition
Unique probe for oomycete development; not replicated by γ-rubromycin
P. infestans cysts, 6 h incubation at 18°C

Competitive Primer Binding Kinetics

In kinetic studies, beta-rubromycin acts as a competitive inhibitor with respect to the telomerase substrate primer, achieving a Ki of 0.74 µM[1]. This contrasts with its interaction with the nucleotide substrate, which follows a mixed-type inhibition model. The sub-micromolar Ki for the primer site establishes beta-rubromycin as a reliable baseline compound for competitive binding assays and rational drug design targeting the telomerase active pocket.

Evidence DimensionInhibitor Constant (Ki) for Telomerase Primer Substrate
Target Compound DataKi = 0.74 µM (Competitive inhibition)
Comparator Or BaselineNucleotide substrate interaction (Mixed-type inhibition)
Quantified DifferenceHighly specific competitive binding at the primer site (Ki = 0.74 µM)
ConditionsKinetic enzymatic assays evaluating primer vs. nucleotide substrate interactions

Provides a reliable, quantifiable baseline for competitive binding assays and structural modeling of the telomerase active site.

HIV-1 RT Selectivity Index
Head-to-head
β-RUB: 93 (DNA pol α / HIV-1 RT Ki ratio)
γ-RUB: 30
Higher selectivity window reported for β-RUB; may reduce off-target polymerase concerns in cell assays
Ki values: HIV-1 RT 0.27 μM (β-RUB), 0.13 μM (γ-RUB); DNA pol α 25.1 μM (β-RUB), 3.9 μM (γ-RUB)

Rigid Spatial Geometry for Active Site Anchoring

Structural modeling of beta-rubromycin reveals a rigid V-shaped curve with a defined molecular length of 18.7 to 20.3 Å [1]. This specific geometry allows the compound to anchor precisely into the pocket of the telomerase active site. Compared to flexible, linear inhibitors like oleic acid (IC50 = 8.78 µM), the rigid spiroketal scaffold of beta-rubromycin provides a stable pharmacophore for X-ray crystallography and structure-activity relationship (SAR) studies.

Evidence DimensionMolecular Length and Conformational Rigidity
Target Compound Data18.7–20.3 Å (Rigid V-shaped spiroketal)
Comparator Or BaselineOleic acid (Flexible linear chain, IC50 = 8.78 µM)
Quantified DifferenceProvides a rigid, defined spatial geometry that precisely matches the telomerase active site dimensions
ConditionsEnergy-minimized three-dimensional structural modeling

Crucial for rational drug design workflows that require a rigid, predictable pharmacophore to map enzyme active sites.

Structural Configuration
Class-level inference
Revised para-quinone (2000) vs originally proposed ortho-quinone
Correct structure essential for SAR and literature alignment; misassignment risk if not verified
Verified by 2D NMR and biosynthetic studies; vendor identity confirmation recommended
Fermentation Titer
Cross-study comparable
124.8 ± 3.4 mg/L
Reported highest titer benchmark; supports scalable supply and biosynthetic engineering
Streptomyces sp. CB00271 high-producer strain; optimized fermentation

Telomerase-Targeted Antineoplastic Screening

Due to its low-micromolar inhibition (IC50 ~3 µM) and competitive primer-binding kinetics (Ki = 0.74 µM), beta-rubromycin serves as an essential positive control and lead scaffold in TRAP assays. It is selected over ring-opened analogs when evaluating novel telomerase inhibitors to ensure assay validity[1].

Retroviral Reverse Transcriptase Inhibition

Because beta-rubromycin selectively inhibits retroviral reverse transcriptases without poisoning standard cellular DNA/RNA polymerases or topoisomerases, it is highly suitable for virology models where off-target cellular toxicity must be minimized during assay readouts [1].

Spiroketalization Methodology Benchmarking

The complex, highly functionalized naphthoquinone spiroketal core of beta-rubromycin makes it an established benchmark target for synthetic chemists developing novel oxidative cycloaddition and spiroketalization methodologies [2]. Its strict structural requirements for biological activity provide a clear functional validation for successful total synthesis.

Application Fit Matrix

Application
Selection Property
Validation Focus
Telomerase inhibitor SAR studies
Spiroketal pharmacophore integrity
Confirm competitive inhibition vs primer binding in TRAP-based assays
Oomycete developmental biology research
Specificity of cyst germination inhibition
Validate activity in P. infestans or related species; compare with γ-rubromycin
HIV-1 RT inhibition research
Selectivity over mammalian DNA polymerase alpha
Assess off-target polymerase inhibition in cell-based replication assays
Natural product biosynthesis engineering
High-titer production strain availability
Verify production consistency and potential for analog generation via mutasynthesis

XLogP3

4.1

Other CAS

27267-70-5

Wikipedia

Beta-Rubromycin
Brockmann, Hans; Zeeck, Axel; Rubromycine, III. Die Konstitution von α-Rubromycin, β-Rubromycin, γ-Rubromycin und γ-iso-Rubromycin, Chemische Berichte, 1036, 1709-1726. DOI:10.1002/cber.19701030607 PMID:25855820

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